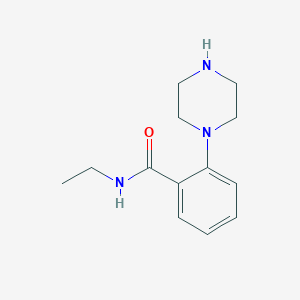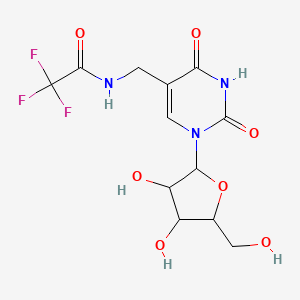
2',3,5-Trifluorobiphenyl-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,5-Trifluorobiphenyl-2-amine is a chemical compound with the molecular formula C12H8F3N and a molecular weight of 223.19 g/mol . It is a derivative of biphenyl, where three fluorine atoms are substituted at the 2’, 3, and 5 positions, and an amine group is attached at the 2 position of the biphenyl structure . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,3,5-Trifluorobiphenyl-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2’,3,5-trifluorobiphenyl with an amine source under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amine group at the desired position .
Industrial Production Methods
In industrial settings, the production of 2’,3,5-Trifluorobiphenyl-2-amine often involves large-scale reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as nitro, hydroxyl, and other functionalized biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
2’,3,5-Trifluorobiphenyl-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’,3,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2’,3,5-Trifluorobiphenyl-2-amine include other fluorinated biphenyl derivatives, such as 3’,4’,5’-trifluorobiphenyl-2-amine and 2-(3,4,5-trifluorophenyl)aniline .
Uniqueness
2’,3,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . The presence of fluorine atoms at the 2’, 3, and 5 positions enhances its stability and reactivity compared to other biphenyl derivatives .
Eigenschaften
Molekularformel |
C12H8F3N |
|---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2,4-difluoro-6-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H,16H2 |
InChI-Schlüssel |
JSYCCDKTSQQCMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)
![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)





![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)

![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
